REACTION_CXSMILES
|
[C:1]([O:4][C:5]([CH3:8])([CH3:7])[CH3:6])(=[O:3])[CH3:2].C(NC(C)C)(C)C.[Li].C1COCC1.CCCCCCC.[CH:29]1(/[C:32](=[N:34]/[S:35]([C:37]([CH3:40])([CH3:39])[CH3:38])=[O:36])/[CH3:33])[CH2:31][CH2:30]1>C1COCC1>[C:37]([S:35]([NH:34][C:32]([CH:29]1[CH2:31][CH2:30]1)([CH3:33])[CH2:2][C:1]([O:4][C:5]([CH3:8])([CH3:7])[CH3:6])=[O:3])=[O:36])([CH3:38])([CH3:39])[CH3:40] |f:1.2,3.4,^1:15|
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Name
|
|
Quantity
|
1.48 mL
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Type
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reactant
|
Smiles
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C(C)(=O)OC(C)(C)C
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Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
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Name
|
solution
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Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC(C)C.[Li]
|
Name
|
THF n-heptane
|
Quantity
|
5.55 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1.CCCCCCC
|
Name
|
|
Quantity
|
1.6 g
|
Type
|
reactant
|
Smiles
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C1(CC1)\C(\C)=N\S(=O)C(C)(C)C
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 40 minutes at −78° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled at −78° C
|
Type
|
STIRRING
|
Details
|
The reaction was stirred at −78° C. for 90 minutes
|
Duration
|
90 min
|
Type
|
TEMPERATURE
|
Details
|
to warm up to 0° C
|
Type
|
STIRRING
|
Details
|
After stirring 1 hour at 0° C. the reaction
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
was quenched by addition of water
|
Type
|
ADDITION
|
Details
|
The reaction mixture was diluted with ethyl acetate
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated down to dryness
|
Type
|
CUSTOM
|
Details
|
The crude material was purified by flash chromatography on silica eluting with a heptane/ethyl acetate gradient
|
Reaction Time |
40 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)S(=O)NC(CC(=O)OC(C)(C)C)(C)C1CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.93 g | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 74.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |